molecular formula C27H52N3O7P B1667797 Brincidofovir CAS No. 444805-28-1

Brincidofovir

Katalognummer: B1667797
CAS-Nummer: 444805-28-1
Molekulargewicht: 561.7 g/mol
InChI-Schlüssel: WXJFKKQWPMNTIM-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brincidofovir, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a lipid conjugate prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir. This effectively increases its activity against double-stranded DNA viruses and enhances its oral bioavailability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Brincidofovir wird synthetisiert, indem Cidofovir mit einem Lipidmolekül konjugiert wird. Der Lipidanteil des Moleküls ahmt endogenes Lysophosphatidylcholin nach, was den Eintritt des Medikaments in infizierte Zellen erleichtert. Der Syntheseweg beinhaltet die Bildung einer Phosphodiesterbindung zwischen Cidofovir und dem Lipidmolekül .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese von Cidofovir, gefolgt von der Konjugation mit dem Lipidmolekül unter kontrollierten Bedingungen. Das Verfahren gewährleistet eine hohe Reinheit und Ausbeute des Endprodukts, das dann zu oralen Tabletten oder Suspensionen für den medizinischen Gebrauch verarbeitet wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Brincidofovir wird hydrolysiert, um Cidofovir freizusetzen, sobald es sich in den Zielzellen befindet. Das freigesetzte Cidofovir wird dann zu seiner aktiven Form, Cidofovir-Diphosphat, phosphoryliert .

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Die Phosphodiesterbindung in this compound wird durch zelluläre Enzyme hydrolysiert, um Cidofovir freizusetzen.

    Phosphorylierung: Cidofovir wird durch zelluläre Kinasen phosphoryliert, um Cidofovir-Diphosphat zu bilden.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Brincidofovir wurde ausgiebig auf seine antiviralen Eigenschaften untersucht. Es hat Wirksamkeit gegen eine Reihe von DNA-Viren gezeigt, darunter Cytomegalievirus, Adenovirus und Epstein-Barr-Virus. Darüber hinaus wurde es auf seine potenzielle Verwendung bei der Behandlung von Affenpocken und anderen Orthopoxvirus-Erkrankungen untersucht .

Im Bereich der Onkologie hat this compound antiproliferative Eigenschaften gezeigt, was es zu einem Kandidaten für die Umlagerung in der Behandlung bestimmter Lymphomtypen macht . Seine Fähigkeit, Replikationsstress zu induzieren, den STING-Signalweg zu aktivieren und immunogenen Zelltod zu fördern, wurde in Modellen für das natürliche Killerzell-/T-Zell-Lymphom beobachtet .

5. Wirkmechanismus

This compound ist ein Prodrug, das aus Cidofovir besteht, das mit einem Lipidmolekül konjugiert ist. Der Lipidanteil des Moleküls ahmt endogenes Lysophosphatidylcholin nach, wodurch das Medikament in Zellen eintreten kann, die mit Pocken infiziert sind. Sobald es sich in der Zelle befindet, wird this compound hydrolysiert, um Cidofovir freizusetzen, das dann phosphoryliert wird, um Cidofovir-Diphosphat zu bilden. Cidofovir-Diphosphat hemmt die durch die virale DNA-Polymerase vermittelte DNA-Synthese, indem es sich in die virale DNA-Kette integriert und so die virale DNA-Synthese beendet .

Ähnliche Verbindungen:

Vergleich: this compound bietet gegenüber Cidofovir mehrere Vorteile, darunter eine verbesserte orale Bioverfügbarkeit und eine reduzierte Nephrotoxizität. Im Gegensatz zu Cidofovir, das intravenös verabreicht werden muss, kann this compound oral verabreicht werden, was es für Patienten bequemer macht . Verglichen mit Tecovirimat hat this compound ein breiteres Wirkungsspektrum gegen verschiedene DNA-Viren, während Tecovirimat spezifischer für Orthopoxviren ist .

Wirkmechanismus

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, allowing the drug to enter cells infected with smallpox. Once inside the cell, this compound is hydrolyzed to release cidofovir, which is then phosphorylated to form cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis by incorporating itself into the viral DNA chain, thereby terminating viral DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFKKQWPMNTIM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196190
Record name Brincidofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Brincidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Brincidofovir is a pro-drug comprising [cidofovir] conjugated to a lipid molecule - the lipid component mimics an endogenous lipid, lysophosphatidylcholine, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells. Following uptake, the lipid molecule is cleaved to generate cidofovir, which is then phosphorylated to generate the active antiviral compound, cidofovir disphosphate. The antiviral effects of cidofovir diphosphate appear to be the result of two distinct mechanisms. Mechanistic studies using recombinant vaccinia DNA polymerase suggest that it inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis. In addition, cidofovir is an acyclic nucleotide analogue of deoxycytidine monophosphate - cidofovir diphosphate can therefore be incorporated into the growing viral DNA chain and consequently slow the rate of viral DNA synthesis.
Record name Brincidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

444805-28-1
Record name Hexadecyloxypropyl-cidofovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444805-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brincidofovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brincidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brincidofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRINCIDOFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brincidofovir
Reactant of Route 2
Brincidofovir
Reactant of Route 3
Brincidofovir
Reactant of Route 4
Brincidofovir
Reactant of Route 5
Brincidofovir
Reactant of Route 6
Brincidofovir
Customer
Q & A

Q1: How does Brincidofovir exert its antiviral activity?

A1: this compound itself is a prodrug that is converted intracellularly to its active metabolite, cidofovir diphosphate. [] Cidofovir diphosphate acts as an analog of cytidine triphosphate and competes for incorporation into viral DNA by viral DNA polymerase. [] Once incorporated, cidofovir diphosphate inhibits viral DNA synthesis leading to the suppression of viral replication. [, ]

Q2: Is this compound's mechanism of action solely based on chain termination?

A2: While this compound's primary mechanism involves chain termination, studies suggest it might also directly inhibit Adenovirus 5 DNA polymerase activity at higher concentrations. []

Q3: Does this compound's active metabolite, cidofovir diphosphate, affect the exonuclease activity of viral DNA polymerases?

A3: Research indicates that misincorporated cidofovir diphosphate is not easily removed by the exonuclease activity of Adenovirus 5 DNA polymerase, further contributing to its antiviral effect. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound ((S)-1-[(3-hydroxy-2-(phosphonomethoxy)propyl)oxy]ethyl)(2-hexadecyloxypropyl) hydrogen phosphate) has a molecular formula of C22H49O11P2 and a molecular weight of 551.57 g/mol.

Q5: How does the lipid conjugation in this compound affect its pharmacological properties compared to cidofovir?

A6: The lipid conjugation in this compound enhances its oral bioavailability and leads to higher intracellular concentrations of the active drug (cidofovir diphosphate) compared to cidofovir. It also exhibits lower plasma concentrations of cidofovir, potentially reducing the risk of nephrotoxicity associated with cidofovir. [, ]

Q6: How is this compound metabolized in the body?

A7: this compound is metabolized through both oxidative and hydrolytic pathways. The oxidative pathway is initiated by cytochrome P450 4F2 (CYP4F2). []

Q7: What is the impact of this compound administration route on its pharmacokinetic profile?

A9: Following intravenous administration, minimal to no increase in this compound exposure parameters is observed compared to oral administration. This suggests that the first-pass metabolism might not significantly affect its pharmacokinetics. []

Q8: What is the in vitro efficacy of this compound against various viruses?

A10: this compound demonstrates potent in vitro activity against a broad range of double-stranded DNA viruses. This includes adenoviruses, herpesviruses (including cytomegalovirus), BK polyomavirus, poxviruses (including variola virus and monkeypox virus), and African swine fever virus. [, , , , , , ]

Q9: What is the evidence for this compound's efficacy in treating adenovirus infections in transplant recipients?

A12: Retrospective studies and case reports indicate that this compound effectively controls adenovirus viremia in pediatric hematopoietic cell transplant recipients, including those unresponsive to cidofovir. [, , , ] It also shows promise in treating adenovirus infections in solid organ transplant recipients, even in cases with pre-existing viral resistance to ganciclovir. [, ]

Q10: Has this compound demonstrated activity against acyclovir-resistant Herpes Simplex Virus infections?

A13: Case reports suggest that this compound can successfully treat acyclovir-resistant Herpes Simplex Virus infections in hematopoietic cell transplant recipients. [, ]

Q11: Is there evidence for this compound's potential in treating BK Polyomavirus-associated nephropathy (PVAN)?

A14: this compound has shown in vitro activity against BK polyomavirus in human urothelial cells and primary human renal tubule cells, suggesting its potential use for PVAN. [, ] A case report also describes successful treatment of PVAN in a hematopoietic stem cell transplant recipient using this compound. []

Q12: How does this compound's efficacy compare to cidofovir in controlling adenovirus infections?

A15: Retrospective studies indicate that this compound is significantly more effective than cidofovir in controlling adenovirus viremia in pediatric hematopoietic cell transplant recipients, particularly during the lymphopenic phase. [, ] This improved efficacy is likely due to better oral bioavailability and higher intracellular drug concentrations.

Q13: Can resistance to this compound develop?

A17: Yes, in vitro studies have identified mutations in the viral DNA polymerase gene (UL54) of cytomegalovirus that confer resistance to this compound. These mutations, such as N408K and V812L, also confer cross-resistance to other antiviral drugs like ganciclovir and cidofovir. []

Q14: Are there known resistance mechanisms for this compound in adenovirus?

A18: Research has shown that mutations in the adenovirus DNA polymerase gene can lead to reduced susceptibility to this compound. For instance, the V303I and T87I mutations in adenovirus 5 DNA polymerase were linked to a 2.1-fold increase in the 50% effective concentration (EC50) for this compound. []

Q15: Are there other antiviral drugs that could be considered for treating monkeypox virus infections?

A19: Tecovirimat (TPOXX) is another antiviral drug approved for treating smallpox that has shown efficacy in animal models of monkeypox virus infection. [, , ]

Q16: How does Tecovirimat's mechanism of action differ from this compound?

A20: Unlike this compound, which targets viral DNA polymerase, Tecovirimat inhibits the formation of the extracellular enveloped virus, preventing cell-to-cell transmission. [, ]

Q17: Are there any advantages of Tecovirimat over this compound in treating monkeypox?

A21: While both drugs show promise, Tecovirimat has emerged as a potential first-line treatment option for monkeypox due to its favorable safety profile compared to this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.